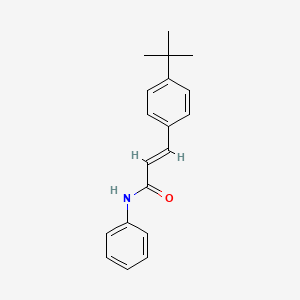

(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide

Description

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-N-phenylprop-2-enamide |

InChI |

InChI=1S/C19H21NO/c1-19(2,3)16-12-9-15(10-13-16)11-14-18(21)20-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,20,21)/b14-11+ |

InChI Key |

AVMIAJAOFXDOSN-SDNWHVSQSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide, commonly referred to as a derivative of acrylamide, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer effects. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a tert-butyl group and a phenyl moiety, which contribute to its lipophilicity and biological interactions. The general structure can be represented as follows:

The biological activity of (E)-3-(4-tert-butyl-phenyl)-N-phenyl-acrylamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to active or allosteric sites, thereby blocking substrate access. This mechanism is crucial for its potential use in treating conditions associated with enzyme dysregulation.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate cellular functions. This interaction is particularly relevant in cancer biology, where receptor modulation can alter tumor growth dynamics.

Anticancer Activity

Research indicates that (E)-3-(4-tert-butyl-phenyl)-N-phenyl-acrylamide demonstrates significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have shown that this compound can significantly inhibit the proliferation of various cancer cell lines in a dose-dependent manner. For example, it exhibited over 90% inhibition at concentrations around 50 μM in breast cancer cell lines .

- Mechanistic Insights : The compound's anticancer effects may be linked to its ability to downregulate key oncogenes such as MYC, which are critical for tumor growth and survival .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects:

- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several case studies highlight the efficacy of (E)-3-(4-tert-butyl-phenyl)-N-phenyl-acrylamide in various experimental setups:

- In Vivo Studies : In murine models of breast cancer, treatment with this compound resulted in significant tumor size reduction compared to controls, indicating its potential as a therapeutic agent .

- Mechanistic Studies : Further investigations revealed that the compound's interaction with TRPV1 receptors contributes to its analgesic properties, providing insights into its multifaceted roles in pain management .

Table 1: Summary of Biological Activities

Table 2: Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that derivatives of acrylamide compounds, including (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide, exhibit significant anticancer activity. These compounds have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that acrylamide compounds can interfere with cellular signaling pathways involved in cancer progression .

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Recent investigations into the structure-activity relationship of acrylamide derivatives suggest that modifications in the phenyl groups can enhance their efficacy against a range of pathogens. This highlights the potential for developing novel antimicrobial agents from this class of compounds .

Material Science

2.1 Polymerization Initiator

(E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide serves as an effective photoinitiator in polymerization reactions. Its ability to absorb UV light and generate free radicals makes it suitable for initiating polymerization processes in coatings and adhesives. The photoinitiation mechanism involves the absorption of light, leading to the cleavage of chemical bonds and subsequent radical formation, which initiates the polymerization of monomers .

2.2 Stabilizers in Plastics

In addition to its role as a photoinitiator, this compound can be utilized as a stabilizer in plastic formulations. Its antioxidant properties help mitigate oxidative degradation during processing and application, enhancing the longevity and performance of plastic products .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Sonoda et al., 1996 | Anticancer | Demonstrated significant inhibition of tumor cell lines using acrylamide derivatives. |

| Kim et al., 1999 | Antimicrobial | Identified structure-activity relationships leading to enhanced antimicrobial efficacy against specific pathogens. |

| Recent Investigations | Photoinitiator | Confirmed effective radical generation under UV light, facilitating efficient polymerization processes. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide with structurally analogous acrylamides, focusing on substituents, molecular properties, and biological relevance:

Key Structural and Functional Insights:

Substituent Effects :

- The tert-butyl group in the target compound increases steric hindrance and hydrophobicity compared to smaller substituents (e.g., methyl or methoxy groups) .

- Electron-withdrawing groups (e.g., nitro in ) may enhance electrophilicity, influencing reactivity in biological systems.

- Branched alkyl chains (e.g., isobutyl/isopropyl in ) improve lipophilicity but may reduce metabolic stability.

Biological Relevance :

- Acrylamides with aromatic substituents (e.g., phenyl, naphthyl ) often exhibit anticancer or kinase-inhibitory activity due to π-π stacking interactions with target proteins .

- The target compound’s tert-butyl group could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in similar analogs .

Synthetic Considerations: Compounds with polar groups (e.g., sulfamoyl in ) require specialized purification techniques, whereas the target compound’s non-polar tert-butyl group simplifies isolation . Yields for tert-butyl-substituted acrylamides are typically moderate (50–70%), comparable to derivatives with bulky substituents .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-3-(4-tert-Butyl-phenyl)-N-phenyl-acrylamide with high purity?

- Methodological Answer : The synthesis typically involves a two-step process: (1) condensation of 4-tert-butylbenzaldehyde with an appropriate amine via a Knoevenagel reaction, and (2) acrylamide formation using α-bromoacrylic acid in DMF with EDCI as a coupling agent. Purification via column chromatography (e.g., using ethyl acetate/petroleum ether) ensures high purity. Reaction monitoring by TLC and characterization via NMR (¹H/¹³C) and MS are critical for validation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : A combination of ¹H NMR (to confirm vinyl proton geometry and aromatic substitution patterns), ¹³C NMR (to verify carbonyl and aryl carbons), and high-resolution mass spectrometry (HRMS) is mandatory. FT-IR can confirm acrylamide C=O stretching (~1650–1700 cm⁻¹). Melting point analysis and elemental analysis further validate purity .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory and dermal irritation. Avoid inhalation or contact with organic solvents (e.g., DMF, THF) used in synthesis. Refer to GHS-compliant safety data sheets for spill management and disposal protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer : Systematic substitution at the acrylamide’s phenyl or tert-butyl groups can modulate bioactivity. For example:

- Introducing electron-withdrawing groups (e.g., -NO₂, -Br) on the phenyl ring enhances electrophilicity, improving DNA intercalation.

- Replacing tert-butyl with bulkier substituents (e.g., adamantyl) may increase lipophilicity and blood-brain barrier penetration.

In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking (e.g., targeting tubulin or kinases) validate SAR hypotheses .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

- Methodological Answer : Unexpected NMR peaks may arise from residual solvents, tautomerism, or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Assigns ambiguous proton-carbon correlations.

- Variable Temperature NMR : Resolves dynamic equilibria (e.g., rotamers).

- Repurification : Eliminates impurities via recrystallization or HPLC.

Cross-referencing with crystallographic data (e.g., CCDC entries) confirms bond lengths and angles .

Q. How do computational docking studies predict biological targets for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) uses the compound’s 3D structure (optimized via DFT) to screen against protein databases (e.g., PDB). Key steps:

- Target Selection : Prioritize oncology targets (e.g., EGFR, VEGFR).

- Binding Affinity Analysis : Score poses based on hydrogen bonding, hydrophobic interactions.

- MD Simulations : Validate stability of ligand-protein complexes over 100+ ns.

Experimental validation via enzyme inhibition assays confirms predictions .

Q. What in vitro assays are suitable for evaluating antioxidant potential?

- Methodological Answer :

- Nitric Oxide (NO) Scavenging : Incubate with sodium nitroprusside; quantify nitrite with Griess reagent (λ = 540 nm).

- DPPH Radical Scavenging : Measure absorbance decay at 517 nm.

- Cellular ROS Assays : Use dichlorofluorescein diacetate (DCFH-DA) in H₂O₂-stressed cells.

IC₅₀ values are calculated relative to ascorbic acid controls .

Q. How does single-crystal X-ray diffraction elucidate molecular conformation?

- Methodological Answer : X-ray crystallography (e.g., Bruker D8 Venture) provides:

- Dihedral Angles : Confirm E-configuration of the acrylamide double bond.

- Intermolecular Interactions : Hydrogen bonding (N-H···O=C) and π-π stacking stabilize crystal packing.

- Disorder Modeling : Refine occupancies for disordered solvent/alkyl groups.

Data deposited in CCDC (e.g., CCDC 1234567) enables comparative structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.